4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a piperidinylsulfonyl group, and a prop-2-en-1-ylcarbamoyl moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Piperidinylsulfonyl Group: The next step involves the introduction of the piperidinylsulfonyl group through a sulfonylation reaction. This is typically achieved by reacting the benzamide intermediate with piperidine and a sulfonyl chloride reagent.
Addition of the Prop-2-en-1-ylcarbamoyl Moiety: The final step involves the addition of the prop-2-en-1-ylcarbamoyl moiety through a carbamoylation reaction. This is achieved by reacting the intermediate with an appropriate isocyanate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(piperidin-1-ylsulfonyl)benzoic acid
- 4-chloro-3-(piperidin-1-ylsulfonyl)aniline
- 3-(piperidin-1-ylsulfonyl)pyridine
Uniqueness
4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H24ClN3O4S |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H24ClN3O4S/c1-2-12-24-22(28)17-8-4-5-9-19(17)25-21(27)16-10-11-18(23)20(15-16)31(29,30)26-13-6-3-7-14-26/h2,4-5,8-11,15H,1,3,6-7,12-14H2,(H,24,28)(H,25,27) |
InChI Key |
CSGKFMSMGZDEMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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